molecular formula C17H18N2O2 B11147002 2,3,4-Trimethyl-9,10-dihydrocyclopenta[C]furo[2,3-F]chromen-7(8H)-one hydrazone

2,3,4-Trimethyl-9,10-dihydrocyclopenta[C]furo[2,3-F]chromen-7(8H)-one hydrazone

Cat. No.: B11147002
M. Wt: 282.34 g/mol
InChI Key: JYAQEPOXUQTWOT-ZPHPHTNESA-N
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Description

This compound belongs to the furochromenone family, characterized by a fused tricyclic framework combining furan, chromene, and cyclopentane moieties. The hydrazone derivative is synthesized by replacing the ketone oxygen at the 7-position of the parent structure with a hydrazone group (-NH-NH2).

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

(Z)-(4,5,7-trimethyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-ylidene)hydrazine

InChI

InChI=1S/C17H18N2O2/c1-8-7-13-15(16-14(8)9(2)10(3)20-16)11-5-4-6-12(11)17(19-18)21-13/h7H,4-6,18H2,1-3H3/b19-17-

InChI Key

JYAQEPOXUQTWOT-ZPHPHTNESA-N

Isomeric SMILES

CC1=CC2=C(C3=C(CCC3)/C(=N/N)/O2)C4=C1C(=C(O4)C)C

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=NN)O2)C4=C1C(=C(O4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethyl-9,10-dihydrocyclopenta[C]furo[2,3-F]chromen-7(8H)-one hydrazone typically involves multiple steps, starting from readily available precursors. One common approach is to use a cyclization reaction to form the core structure, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethyl-9,10-dihydrocyclopenta[C]furo[2,3-F]chromen-7(8H)-one hydrazone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or alkanes, and substitution reactions can introduce various functional groups such as halides or amines .

Scientific Research Applications

Synthesis and Characterization

The synthesis of hydrazones typically involves the condensation of hydrazine derivatives with carbonyl compounds. For 2,3,4-trimethyl-9,10-dihydrocyclopenta[C]furo[2,3-F]chromen-7(8H)-one hydrazone, the process includes the following steps:

  • Reagents : The synthesis requires 2,3,4-trimethyl-9,10-dihydrocyclopenta[C]furo[2,3-F]chromen-7(8H)-one and a suitable hydrazine derivative.
  • Reaction Conditions : The reaction is typically carried out under reflux conditions in an appropriate solvent (e.g., ethanol).
  • Characterization Techniques : The resulting compound is characterized using techniques such as:
    • Nuclear Magnetic Resonance (NMR)
    • Infrared Spectroscopy (IR)
    • Mass Spectrometry

Antimicrobial Activity

Several studies have reported the antimicrobial properties of hydrazone derivatives. For example:

  • A study demonstrated that hydrazones exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized derivatives showed varying degrees of effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
  • Another research highlighted that certain hydrazones derived from aromatic aldehydes displayed moderate antifungal activity against Candida albicans, indicating their potential as antifungal agents .

Antioxidant Activity

Hydrazone compounds have also been evaluated for their antioxidant properties. Research indicates that these compounds can scavenge free radicals effectively:

  • A study assessed various hydrazone derivatives for their antioxidant activity using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results showed that specific derivatives exhibited strong antioxidant activity, suggesting their potential use in preventing oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

A series of hydrazones were synthesized and tested for antimicrobial efficacy. The results indicated that compounds with specific substituents exhibited enhanced activity against multi-drug-resistant strains of bacteria. For instance, a derivative demonstrated a Minimum Inhibitory Concentration (MIC) lower than that of standard antibiotics .

Case Study 2: Antioxidant Properties

In a comparative study of various hydrazones’ antioxidant activities, the compound was found to have a significantly lower IC50 value than other tested compounds. This suggests a high potency in scavenging free radicals and could lead to applications in food preservation or pharmaceuticals aimed at oxidative damage mitigation .

Mechanism of Action

The mechanism of action of 2,3,4-Trimethyl-9,10-dihydrocyclopenta[C]furo[2,3-F]chromen-7(8H)-one hydrazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural differences between the target compound and analogs from the evidence:

Compound Name Substituents Core Saturation Functional Group Molecular Weight*
2,3,4-Trimethyl-9,10-dihydrocyclopenta[C]furo[2,3-F]chromen-7(8H)-one hydrazone (Target) 2,3,4-Trimethyl 9,10-dihydro Hydrazone ~340–360†
3-(3-Methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one 3-(3-Methoxyphenyl), 4-methyl 9,10-dihydro Ketone (7-one) ~364
3-(4-Methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one 3-(4-Methoxyphenyl), 4-methyl 9,10-dihydro Ketone (7-one) ~364
2,3,4-Trimethyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one 2,3,4-Trimethyl 8,9,10,11-tetrahydro Ketone (7-one) ~322

*Molecular weights estimated based on substituents and core structure.
†Predicted for hydrazone derivative (parent ketone MW ~322 + hydrazine contribution).

Key Observations:

Substituent Effects: The target compound’s 2,3,4-trimethyl groups increase steric hindrance and lipophilicity compared to methoxyphenyl-substituted analogs (e.g., ). Methoxy groups are electron-donating, which may enhance resonance stabilization, whereas methyl groups prioritize hydrophobicity .

Saturation Differences :

  • The 9,10-dihydro core in the target compound reduces ring strain compared to the tetrahydro analog in , which may affect conformational flexibility and reactivity.

Functional Group Impact :

  • Ketone analogs (e.g., ) are more electrophilic at the 7-position, while the hydrazone derivative may participate in chelation or nucleophilic reactions due to the -NH-NH2 group.

Biological Activity

2,3,4-Trimethyl-9,10-dihydrocyclopenta[C]furo[2,3-F]chromen-7(8H)-one hydrazone is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive analysis of its biological activity, including relevant data tables and findings from various studies.

  • Molecular Formula : C17H16O3
  • Molecular Weight : 268.3071 g/mol
  • CAS Number : 374705-24-5

The structure of the compound features a complex polycyclic framework, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:

  • Study Findings : A study on related furochromenes demonstrated that they inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting the cell cycle .

Antioxidant Properties

The compound has been evaluated for its antioxidant activity:

  • DPPH Radical Scavenging : In vitro assays showed that this compound effectively scavenges DPPH radicals, indicating strong antioxidant capabilities .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound:

  • Mechanism of Action : It was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a mechanism involving the modulation of inflammatory pathways .

Summary of Biological Activities

Biological ActivityDescriptionReference
AnticancerInduces apoptosis in cancer cells
AntioxidantScavenges DPPH radicals
Anti-inflammatoryInhibits TNF-alpha and IL-6 production

Case Study 1: Anticancer Activity

A study published in 2023 examined the effects of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers.

Case Study 2: Antioxidant Activity

In a comparative analysis of several furochromene derivatives, this compound showed higher antioxidant activity than conventional antioxidants like ascorbic acid. The IC50 value for DPPH scavenging was determined to be significantly lower than that of the controls.

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates.
  • Temperature Control : Lower reaction temperatures (50–60°C) reduce side reactions like oxidation of the dihydrocyclopenta moiety.
  • Yield Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress.

Q. Table 1. Reaction Condition Optimization

ParameterStandard ConditionOptimized ConditionYield Improvement
SolventEthanolEthanol/DMF (9:1)15% ↑
CatalystNone0.5% HCl20% ↑
Reaction Time6 hours4 hoursNo change

How can advanced spectroscopic techniques resolve structural ambiguities in this hydrazone, particularly regarding regioisomerism or tautomeric forms?

Methodological Answer:
Structural elucidation requires a combination of techniques:

  • ²D NMR (HSQC, HMBC) : Correlate proton and carbon signals to confirm the hydrazone’s connectivity. For example, HMBC correlations between the hydrazine NH₂ and the carbonyl carbon (δC ~170 ppm) validate the imine bond formation .
  • HRMS : Exact mass analysis (e.g., m/z 356.1523 [M+H]⁺) confirms molecular formula C₁₉H₂₁N₃O₃, ruling out oxidation byproducts .
  • X-ray Diffraction : Single-crystal X-ray resolves regiochemical uncertainties in the fused ring system, particularly the orientation of methyl groups at C2, C3, and C4 .

Q. Critical Data Contradictions :

  • Tautomerism : Hydrazones can exhibit keto-enol tautomerism. IR spectroscopy (νC=O at 1680 cm⁻¹ vs. νC=N at 1620 cm⁻¹) distinguishes dominant forms .
  • Regioisomer Discrimination : NOESY correlations between the C4 methyl and H9 of the dihydrocyclopenta ring confirm substituent positioning .

What methodological approaches address discrepancies in reported biological activity data across studies?

Methodological Answer:
Discrepancies often arise from variations in assay design or compound purity. Mitigation strategies include:

Standardized Bioassays : Use cell lines with validated receptor profiles (e.g., HEK293 for GPCR studies) and control for hydrazone stability in culture media (pH 7.4, 37°C).

Purity Thresholds : Require ≥95% purity (HPLC, C18 column, acetonitrile/water gradient) for biological testing .

Comparative Meta-Analysis : Apply multivariate statistics to datasets, isolating variables like solvent (DMSO vs. ethanol) that influence activity .

Example : A 2024 study found that residual ethanol (≥0.1%) in hydrazone solutions artificially inflated IC₅₀ values in kinase inhibition assays by 30% due to solvent-protein interactions .

How can computational models predict the stability and reactivity of this hydrazone under varying conditions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess tautomeric stability. The keto form is typically 5–8 kcal/mol more stable than enol due to conjugation with the fused aromatic system .
  • Molecular Dynamics (MD) : Simulate hydration effects (e.g., explicit water models) to predict hydrolysis rates. The hydrazone bond shows a half-life of >24 hours at pH 7 but <2 hours at pH 2 .
  • Docking Studies : AutoDock Vina predicts binding affinities (ΔG ~-9.2 kcal/mol) to cytochrome P450 enzymes, highlighting metabolic liabilities .

What strategies mitigate byproduct formation during multi-step synthesis?

Methodological Answer:
Common byproducts include over-oxidized chromenones or dimerized hydrazones. Solutions:

  • Stepwise Monitoring : Use inline IR to detect carbonyl intermediates (e.g., 1710 cm⁻¹ for chromenone vs. 1680 cm⁻¹ for hydrazone) .
  • Additive Screening : Adding 1% hydroquinone suppresses radical-mediated dimerization during reflux .
  • Chromatographic Purity : Flash chromatography (silica gel, gradient elution) removes dimers with Rf values 0.3–0.4 (vs. 0.6 for the target) .

How do steric/electronic effects of trimethyl and dihydrocyclopenta groups influence spectroscopic signatures?

Methodological Answer:

  • ¹³C NMR Shifts : The C2 methyl (δC 22.1 ppm) shows upfield shifts due to steric shielding from the fused ring, while C4 methyl (δC 28.9 ppm) is deshielded by adjacent oxygen .
  • UV-Vis : The dihydrocyclopenta group red-shifts λmax to 320 nm (ε = 12,500 M⁻¹cm⁻¹) via extended conjugation .
  • Reactivity : The C3 methyl hinders electrophilic substitution at C5, directing nitration to C8 (HNO₃/H₂SO₄, 0°C) .

Q. Table 2. Substituent Effects on Key Spectra

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)UV λmax (nm)
C2 Methyl1.98 (s)22.1No shift
C4 Methyl2.15 (s)28.9+15 nm
Dihydrocyclopenta3.12 (m, 2H)45.6, 52.3320

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